delta-Tocopherol acetate delta-Tocopherol acetate
Brand Name: Vulcanchem
CAS No.: 13027-26-4
VCID: VC0135866
InChI: InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1
SMILES: CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C
Molecular Formula: C₂₉H₄₈O₃
Molecular Weight: 444.69

delta-Tocopherol acetate

CAS No.: 13027-26-4

Cat. No.: VC0135866

Molecular Formula: C₂₉H₄₈O₃

Molecular Weight: 444.69

* For research use only. Not for human or veterinary use.

delta-Tocopherol acetate - 13027-26-4

Specification

CAS No. 13027-26-4
Molecular Formula C₂₉H₄₈O₃
Molecular Weight 444.69
IUPAC Name [(2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate
Standard InChI InChI=1S/C29H48O3/c1-21(2)11-8-12-22(3)13-9-14-23(4)15-10-17-29(7)18-16-26-20-27(31-25(6)30)19-24(5)28(26)32-29/h19-23H,8-18H2,1-7H3/t22-,23-,29-/m1/s1
SMILES CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C

Introduction

Physical and Chemical Properties

Physical Characteristics

Based on structural similarities to alpha-tocopherol acetate, delta-tocopherol acetate likely exhibits the following physical properties:

Table 1: Physical Properties of Delta-Tocopherol Acetate

PropertyCharacteristicNotes
Physical appearanceYellow, viscous liquidSimilar to alpha-tocopherol acetate
Molecular formulaC29H48O3Two fewer methyl groups than alpha-tocopherol acetate
Molecular weight444.70 g/molCompared to 472.74 g/mol for alpha-tocopherol acetate
Boiling point>200°CBased on similar tocopherol acetates
DensityApproximately 0.95 g/mlEstimated from related compounds
SolubilitySoluble in organic solventsInsoluble in water
Storage conditions2-8°C, protected from lightFor optimal stability

Chemical Reactivity

Delta-Tocopherol acetate demonstrates distinctive chemical behaviors that influence its applications:

  • Enhanced stability compared to non-acetylated delta-tocopherol, particularly against oxidation

  • Hydrolysis of the acetate group in vivo to release the active delta-tocopherol compound

  • Antioxidant activity after deacetylation, with the ability to scavenge peroxyl radicals

  • Potential for further chemical modifications at unsubstituted aromatic positions

Biosynthesis and Synthetic Pathways

Synthetic ApproachStarting MaterialsKey Reaction StepsAdvantages/Limitations
Direct acetylationNatural delta-tocopherolReaction with acetic anhydride or acetyl chlorideSimple process but requires natural delta-tocopherol source
Total synthesisPhytyl hydroquinone derivativesCyclization to form chromanol ring followed by acetylationAllows stereocontrol but complex multistep synthesis
Biomimetic synthesisPhytyl hydroquinone with enzymatic or acid catalystsEnzyme-mediated or acid-catalyzed cyclization followed by acetylationMimics natural process with potential stereoselectivity
Conversion from other tocopherolsHigher methylated tocopherolsSelective demethylation followed by acetylationChallenging selectivity for specific demethylation

A notable synthetic approach might involve the tocopherol cyclase-catalyzed ring formation, which has been isolated from blue-green algae Anabaena variabilis KUETZING . This enzyme catalyzes the cyclization of phytylhydroquinone derivatives to form the chromanol ring through si-protonation of the double bond followed by re-attack of the phenolic oxygen atom .

Biological Activities and Applications

Antioxidant Properties

Delta-Tocopherol acetate, after deacetylation in vivo to delta-tocopherol, functions as an antioxidant. While specific data for delta-tocopherol acetate is limited in the search results, tocopherols generally serve as lipid-soluble chain-breaking antioxidants that scavenge peroxyl radicals . This activity helps:

  • Maintain the integrity of long-chain polyunsaturated fatty acids

  • Protect cellular membranes from oxidative damage

  • Preserve bioactive lipids that function as important signaling molecules

The single methyl substitution pattern of delta-tocopherol may influence its antioxidant efficiency compared to the more methylated forms like alpha-tocopherol.

Comparative Potency Among Tocopherols

Table 3: Comparative Properties of Different Tocopherol Forms

PropertyAlpha-TocopherolBeta-TocopherolGamma-TocopherolDelta-Tocopherol
Methyl groupsPositions 5, 7, 8Positions 5, 8Positions 7, 8Position 8 only
Relative antioxidant activity in vitroHighModerate-HighModerate-HighModerate
BioavailabilityHighest (preferential)ModerateModerateLower
Retention by α-TTPHigh preferenceLower preferenceLower preferenceLowest preference
Biological activityHighestModerateModerateLower

Alpha-tocopherol is preferentially utilized and re-exported by the hepatic alpha-tocopherol transfer protein (α-TTP), which shows selectivity based on the methylation pattern and stereochemistry of the tocopherol molecule . Delta-tocopherol, with its single methyl group, has lower affinity for α-TTP compared to the fully methylated alpha-tocopherol.

Industrial and Clinical Applications

Delta-Tocopherol acetate finds applications in various industries:

  • Pharmaceutical applications: As a stable form of vitamin E for nutritional supplements

  • Cosmetic formulations: For its antioxidant properties and potential skin benefits

  • Food industry: As a natural antioxidant preservative in oils and fats

  • Animal nutrition: As a feed additive to improve livestock health

The acetate form offers enhanced stability during storage and processing compared to the free delta-tocopherol.

Absorption, Metabolism, and Bioavailability

Absorption Mechanism

The absorption of tocopherol acetates, including delta-tocopherol acetate, follows a pathway similar to dietary fats. The process typically involves:

  • Incorporation into mixed micelles in the small intestine

  • Hydrolysis of the acetate group by pancreatic or intestinal esterases

  • Absorption of the free tocopherol by enterocytes

  • Incorporation into chylomicrons for transport to the liver

Research suggests that tocopherols are absorbed to a similar extent in the intestines and transported to the liver mainly in chylomicrons .

Metabolic Fate

Once absorbed, delta-tocopherol undergoes the following metabolic pathways:

  • Transport to the liver via chylomicrons

  • Lower binding affinity to α-TTP compared to alpha-tocopherol

  • Higher rates of metabolism and excretion due to reduced retention

  • Metabolism primarily to tocopheryl quinone and other metabolites

FactorEffect on BioavailabilityMechanism
Formulation typeVariableOil-in-water emulsions may increase absorption compared to water-in-oil emulsions
Dietary fatEnhancedPresence of dietary fat improves micelle formation and absorption
Alpha-tocopherol levelsReducedCompetition for α-TTP binding and transport proteins
Genetic factorsVariableVariations in metabolism and transport proteins
Digestive healthVariableImpaired fat absorption reduces tocopherol uptake
AcetylationIncreased stability, delayed activityRequires hydrolysis before becoming biologically active

Current Research and Future Directions

Recent Research Developments

Current research on delta-tocopherol acetate focuses on:

  • Comparative studies of different tocopherol forms and their biological activities

  • Development of improved synthetic pathways with better stereochemical control

  • Novel formulation approaches to enhance stability and bioavailability

  • Potential specific biological activities unique to delta-tocopherol

Emerging Applications

Emerging applications of delta-tocopherol acetate include:

  • Targeted delivery systems for enhanced bioavailability

  • Combination with other antioxidants for synergistic effects

  • Specific cosmetic applications leveraging its unique properties

  • Potential roles in cancer prevention or treatment based on preliminary research

Research Gaps and Future Directions

Several research areas require further investigation:

  • Direct comparative studies between delta-tocopherol acetate and other tocopherol forms

  • Development of stereoselective synthesis methods specific to delta-tocopherol acetate

  • Long-term clinical studies on specific health benefits

  • Investigation of potential unique cellular signaling roles

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